[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
Overview
Description
It is a product presenting an estrogenic activity. Terpenoid complex ester , from plants of the Umbelliferae family
It is a product presenting an estrogenic activity. Terpenoid complex ester, from plants of the Umbelliferae family
Scientific Research Applications
Antimicrobial and Molluscicidal Activity
- Research has identified prenylated benzoic acid derivatives, related to the specified compound, as having significant antimicrobial and molluscicidal activities. These derivatives were isolated from the leaves of Piper aduncum L. (Piperaceae) (Orjala et al., 1993).
Synthetic Applications in Natural Product Chemistry
- The synthesis of geranyl phenyl ethers, based on cytotoxic monoterpenoids from Trichocolea liverworts, has been documented. These ethers include derivatives structurally related to the specified compound (Baek, Perry, & Weavers, 1998).
Anti-inflammatory Activity
- Phenolic compounds, including 4-hydroxy-3-methoxybenzoic acid, a component of the specified compound, have been isolated from Caesalpinia sappan and demonstrated inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory properties (Min & Cuong, 2013).
Synthetic Utility in Organic Chemistry
- The compound has been used in the synthesis of various complex molecules, illustrating its utility in organic synthetic methods. For instance, its use in the synthesis of 10-hydroxydecahydroacridine-1,8-dione derivatives, which have applications as acid-base titration indicators, highlights its versatility in chemical synthesis (Pyrko, 2021).
properties
IUPAC Name |
[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDCWYDXLXFJK-KVJUXVSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate | |
CAS RN |
39380-16-0 | |
Record name | Tschimganidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039380160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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